molecular formula C11H9ClN2O2S B1351428 4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine CAS No. 915873-63-1

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

Cat. No.: B1351428
CAS No.: 915873-63-1
M. Wt: 268.72 g/mol
InChI Key: UJRSOTQEMKMWCD-UHFFFAOYSA-N
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Description

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H9ClN2O2S and its molecular weight is 268.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Agents

Several studies have synthesized and evaluated compounds related to "4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine" for their antimicrobial potential. For instance, the synthesis of various derivatives has been shown to result in compounds with significant antibacterial and antifungal activities. These synthesized compounds were tested against a range of microbial strains, and some showed potent activity, highlighting their potential as leads in developing new antimicrobial agents (Abbasi et al., 2020); (Abbasi et al., 2022).

Enzyme Inhibition for Therapeutic Applications

Research has also focused on the synthesis of related compounds for their enzyme inhibitory activity, which is crucial for the treatment of diseases like diabetes and Alzheimer's. For example, derivatives have been synthesized and tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These studies suggest that the compounds could serve as potential therapeutic agents for managing conditions like type-2 diabetes and Alzheimer's disease by modulating relevant enzyme activities (Abbasi et al., 2019); (Abbasi et al., 2019).

Biocatalysis and Chiral Synthesis

A particularly interesting application involves the use of biocatalysts for the efficient preparation of chiral building blocks related to "this compound." A study has demonstrated the use of an indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis for the kinetic resolution of a related compound, leading to the production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This process is valuable for the enantiospecific synthesis of various therapeutic agents, showcasing the potential of enzyme-catalyzed reactions in producing optically pure compounds of pharmaceutical interest (Mishra et al., 2016).

Properties

IUPAC Name

4-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-4-10-9(15-1-2-16-10)3-6(7)8-5-17-11(13)14-8/h3-5H,1-2H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRSOTQEMKMWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388111
Record name 4-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

915873-63-1
Record name 4-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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